4-chlorofuro[3,2-c]pyridine-2-sulfonamide
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Overview
Description
4-Chlorofuro[3,2-c]pyridine-2-sulfonamide is a chemical compound with the molecular formula C7H5ClN2O3S and a molecular weight of 232.65 g/mol It is characterized by a fused ring system consisting of a furan and a pyridine ring, with a chlorine atom at the 4-position and a sulfonamide group at the 2-position
Preparation Methods
The synthesis of 4-chlorofuro[3,2-c]pyridine-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: Starting from a suitable precursor, the furan ring is synthesized through cyclization reactions.
Introduction of the pyridine ring: The pyridine ring is then fused to the furan ring through a series of condensation reactions.
Chlorination: The chlorine atom is introduced at the 4-position of the fused ring system using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Sulfonamide formation: The sulfonamide group is introduced at the 2-position through sulfonation reactions using reagents like sulfonyl chlorides
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
4-Chlorofuro[3,2-c]pyridine-2-sulfonamide undergoes various types of chemical reactions, including:
Substitution reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Oxidation and reduction reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form amines, depending on the reagents and conditions used.
Condensation reactions: The sulfonamide group can participate in condensation reactions with aldehydes or ketones to form imines or other related compounds
Common reagents used in these reactions include nucleophiles like amines or thiols, oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
4-Chlorofuro[3,2-c]pyridine-2-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-chlorofuro[3,2-c]pyridine-2-sulfonamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes by binding to specific receptors. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
4-Chlorofuro[3,2-c]pyridine-2-sulfonamide can be compared with other similar compounds, such as:
4-Chlorofuro[3,2-c]pyridine: Lacks the sulfonamide group, which may result in different chemical and biological properties.
4-Amino-2-chloropyridine:
Sulfapyridine: A sulfonamide antibiotic with a different ring structure, used primarily for its antimicrobial properties.
Properties
CAS No. |
117612-43-8 |
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Molecular Formula |
C7H5ClN2O3S |
Molecular Weight |
232.6 |
Purity |
95 |
Origin of Product |
United States |
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